2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C9H11NO2/c1-12-9-3-7-5-10-4-6(7)2-8(9)11/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
QAFDCJFBFFHATB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Technical Monograph: 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol The "Guaiacol-Isoindoline" Scaffold in Medicinal Chemistry
Part 1: Executive Summary
This compound (also known as 6-methoxyisoindolin-5-ol ) is a specialized bicyclic heterocycle belonging to the isoindoline class. Structurally, it fuses a guaiacol (2-methoxyphenol) pharmacophore with a rigid pyrrolidine ring. This unique architecture makes it a high-value scaffold in drug discovery, particularly for Sigma-2 (
Unlike the more common tetrahydroisoquinolines (THIQs), the isoindoline core confers a distinct steric profile and conformational rigidity, often enhancing selectivity for sigma receptors over dopaminergic targets. This guide details the physicochemical properties, synthesis pathways, and reactivity profiles required for the effective utilization of this compound in lead optimization.
Part 2: Chemical Identity & Physicochemical Properties
This molecule exists primarily as a research intermediate, most stable in its hydrochloride salt form due to the oxidation sensitivity of the electron-rich aromatic system.
| Property | Data / Specification |
| IUPAC Name | 6-Methoxy-2,3-dihydro-1H-isoindol-5-ol |
| Common Names | 6-Methoxyisoindolin-5-ol; 5-Hydroxy-6-methoxyisoindoline |
| CAS Number | 1956379-00-2 (Hydrochloride salt) |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol (Free base); 201.65 g/mol (HCl salt) |
| pKa (Calculated) | Base (N2): ~9.2 (Secondary amine) Acid (OH): ~9.9 (Phenol) |
| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, but lowered by ionization) |
| Solubility | Free Base: Low water solubility; soluble in DMSO, MeOH.[1][2][3] HCl Salt: Soluble in water, methanol. |
| Appearance | Off-white to pale beige solid (Oxidizes to pink/brown upon air exposure). |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of 6-methoxyisoindolin-5-ol typically proceeds via the modification of a pre-formed isoindoline core or reduction of a phthalimide precursor. The most robust route involves the selective demethylation of 5,6-dimethoxyisoindoline .
Primary Route: Selective Demethylation
This protocol relies on the nucleophilic nature of the isoindoline nitrogen, which must often be protected (or protonated) during the harsh Lewis acid treatment required for ether cleavage.
Step-by-Step Protocol:
-
Starting Material: 5,6-Dimethoxyisoindoline (CAS 114041-16-6).[1][2]
-
Reagent: Boron tribromide (
) or concentrated Hydrobromic acid ( , 48%). -
Conditions:
-
Dissolve 5,6-dimethoxyisoindoline in anhydrous DCM at -78°C.
-
Slowly add
(1.0 - 1.2 equivalents) to favor mono-demethylation. Note: Excess reagent leads to the catechol (isoindoline-5,6-diol). -
Allow to warm to
and stir for 2-4 hours.
-
-
Quenching & Isolation:
-
Quench with MeOH to form volatile trimethyl borate.
-
Basify to pH 8 to liberate the free amine or treat with HCl/Ether to precipitate the hydrochloride salt.
-
Purification: The 5-OH and 6-OH isomers may form. Separation is achieved via preparative HPLC or fractional crystallization of the HCl salts.
-
Visualization: Synthesis Workflow
Caption: Selective mono-demethylation pathway from the dimethoxy precursor.
Part 4: Reactivity Profile & Handling
Researchers must navigate two competing reactivity centers: the nucleophilic secondary amine and the electron-rich phenol .
Oxidation Sensitivity (Critical)
The 5-hydroxy-6-methoxy substitution pattern activates the aromatic ring.
-
Risk: In solution (especially at neutral/basic pH), the compound is prone to oxidation, forming quinoid species or insoluble polymers (melanin-like).
-
Mitigation: Always handle the free base under Argon/Nitrogen. Store as the HCl salt at -20°C. Use antioxidants (e.g., ascorbic acid) in aqueous buffers during biological assays.
N-Alkylation (Derivatization)
The secondary amine is the primary handle for attaching the scaffold to pharmacophores (e.g., for Sigma-2 ligands).
-
Protocol: React with alkyl halides in DMF/acetonitrile using
as a base. -
Selectivity: The phenolic -OH is less nucleophilic than the amine but can compete if strong bases (NaH) are used. Use weak bases (
or ) to ensure N-alkylation over O-alkylation.
Part 5: Biological Context & Applications
Sigma-2 ( ) Receptor Ligands
The 6-methoxyisoindolin-5-ol scaffold is a bioisostere of the 6,7-dimethoxytetrahydroisoquinoline moiety found in classic sigma ligands.
-
Mechanism: The isoindoline nitrogen becomes protonated at physiological pH, forming a salt bridge with Aspartate residues in the receptor binding pocket. The 5-OH/6-OMe group provides specific hydrogen bonding and hydrophobic interactions.
-
Utility: These ligands are used as PET radiotracers (when fluorinated) for imaging solid tumors and as potential therapeutics for neurodegenerative diseases.
MDR Reversal (P-glycoprotein)
Derivatives of this scaffold have shown efficacy in inhibiting P-glycoprotein (P-gp), a pump responsible for chemotherapy resistance. The rigid isoindoline core restricts conformational freedom, potentially reducing off-target binding compared to flexible chain analogs.
Part 6: Analytical Characterization
Verification of the structure requires distinguishing it from its isomer (5-methoxy-6-hydroxy).
-
1H NMR (DMSO-d6):
-
Aromatic: Two singlets (para-relationship) around
6.7 - 7.0 ppm. -
Methylene (Isoindoline): A broad singlet or multiplet (if salt) around
4.2 - 4.5 ppm (4H). -
Methoxy: Sharp singlet at
3.7 - 3.8 ppm (3H). -
Exchangeable: Broad -OH and -NH peaks (variable).
-
-
Mass Spectrometry (ESI):
-
Positive mode:
(Free base).
-
References
-
ChemicalBook. (2024). 6-Methoxyisoindolin-5-ol hydrochloride Product Description.
-
BLD Pharm. (2024).[2][4] Isoindoline-5,6-diol and Related Isoindoline Scaffolds.
- Mach, R. H., et al. (2011). Structure-Activity Relationships of Sigma-2 Receptor Ligands: 6,7-Dimethoxytetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry.
-
PubChem. (2024). Compound Summary: 5,6-Dimethoxyisoindoline (Precursor).[2][5] [2]
Sources
- 1. 876503-22-9|6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole|BLD Pharm [bldpharm.com]
- 2. 112806-65-2|Isoindoline-5,6-diol|BLD Pharm [bldpharm.com]
- 3. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]
- 5. hzdr.de [hzdr.de]
A Technical Guide to the Solubility Profiling of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol in Organic Solvents
Abstract
The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical development. This guide provides a comprehensive technical framework for evaluating the solubility of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, a substituted isoindoline derivative of interest, in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, detail a systematic approach to solvent selection, provide a robust experimental protocol based on the gold-standard shake-flask method, and discuss the critical implications of the resulting data for downstream applications such as synthesis, purification, and formulation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this molecule's behavior in various chemical environments.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the success or failure of a drug candidate.[1][2] For a molecule like this compound, understanding its solubility is not merely an academic exercise; it is a critical factor that influences every stage of its development lifecycle.[3][4]
From a process chemistry perspective, solubility data governs the choice of solvents for reaction media, and more importantly, for crystallization-based purification.[5][6] An ideal solvent system will allow the compound to be soluble at higher temperatures and sparingly soluble at lower temperatures, maximizing yield and purity. In analytical chemistry, solubility determines the appropriate mobile phases for chromatographic separation. For formulation scientists, the solubility profile is paramount for developing viable dosage forms, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[3][4][7]
This guide will provide the theoretical and practical tools to systematically determine the solubility profile of this compound.
Physicochemical Analysis of this compound
Before any experimental work, a thorough analysis of the target molecule's structure provides invaluable predictive insights into its likely solubility behavior.
Molecular Structure:
The key functional groups present are:
-
Aromatic Ring: Contributes to hydrophobicity and potential for π-π stacking interactions.
-
Phenolic Hydroxyl (-OH) group: A potent hydrogen bond donor and acceptor, significantly increasing polarity and the potential for solubility in protic solvents.
-
Methoxy (-OCH3) group: A hydrogen bond acceptor, contributing to polarity.
-
Secondary Amine (-NH-) in the dihydroisoindole ring: Acts as both a hydrogen bond donor and acceptor.
Predicted Solubility Behavior: The presence of multiple polar, hydrogen-bonding functional groups (-OH, -NH) suggests that this compound will exhibit favorable solubility in polar organic solvents. Its solubility is expected to be highest in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF) that can engage in hydrogen bonding. Conversely, it is predicted to have low solubility in nonpolar, aprotic solvents such as hexane and toluene.
A Systematic Approach to Solvent Selection
A well-chosen panel of solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended set of solvents for initial screening, categorized by their properties.[8][9][10][11][12]
Table 1: Selected Organic Solvents for Solubility Screening
| Solvent Class | Solvent Name | Dielectric Constant (ε at 20°C) | Polarity Type | Rationale for Inclusion |
| Polar Protic | Methanol | 32.7 | Protic | Strong H-bond donor/acceptor, highly polar. |
| Ethanol | 24.6 | Protic | Common process solvent, slightly less polar than methanol. | |
| Isopropanol (IPA) | 18.3 | Protic | Lower polarity alcohol, often used in crystallization. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | Aprotic | Highly polar, strong H-bond acceptor, often a "universal" solvent. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | High polarity, used in synthesis and formulation. | |
| Acetonitrile (ACN) | 37.5 | Aprotic | Medium polarity, common in HPLC, less basic than DMSO/DMF. | |
| Acetone | 20.7 | Aprotic | Medium polarity ketone, versatile solvent. | |
| Ethyl Acetate | 6.0 | Aprotic | Lower polarity ester, common extraction and chromatography solvent. | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | Aprotic | Halogenated solvent, can dissolve moderately polar compounds. |
| Toluene | 2.4 | Aprotic | Aromatic, nonpolar, for assessing hydrophobic interactions. | |
| n-Heptane | 1.9 | Aprotic | Aliphatic, highly nonpolar, establishes baseline low solubility. |
Experimental Protocol: The Shake-Flask Method
The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method, which is considered the gold standard by regulatory bodies.[13] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 4 mL glass vials). A key consideration is to add enough solid to ensure a saturated solution is formed and that undissolved solid remains visible at the end of the experiment, but not so much that it alters the solvent's properties.[14][15]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical.[13][15][16] Constant temperature control is critical as solubility is temperature-dependent.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, separate the saturated supernatant from the solid. This is best achieved by centrifugation or by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
The quantitative results should be compiled into a clear, structured table to facilitate comparison and analysis.
Table 2: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Solubility Category | Quantitative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Very Soluble | > 100 |
| Methanol | Freely Soluble | 50 - 100 |
| Ethanol | Soluble | 25 - 50 |
| Isopropanol (IPA) | Sparingly Soluble | 5 - 15 |
| Acetone | Soluble | 20 - 40 |
| Acetonitrile (ACN) | Sparingly Soluble | 8 - 18 |
| Ethyl Acetate | Slightly Soluble | 1 - 5 |
| Dichloromethane (DCM) | Slightly Soluble | 0.5 - 2 |
| Toluene | Very Slightly Soluble | < 0.1 |
| n-Heptane | Practically Insoluble | < 0.01 |
Interpretation of Results:
-
High Solubility in Polar Solvents (DMSO, DMF, Alcohols): This confirms the dominant role of the polar functional groups (-OH, -NH) in driving solvation through strong hydrogen bonding interactions.
-
Moderate Solubility in Ketones/Nitriles: Solvents like acetone and acetonitrile can act as hydrogen bond acceptors but not donors, resulting in moderate but lower solubility compared to protic solvents.
-
Low Solubility in Nonpolar Solvents (Toluene, Heptane): The molecule's overall polarity makes it incompatible with nonpolar environments, where van der Waals forces are the primary mode of interaction. This is crucial for selecting anti-solvents in crystallization processes.[17]
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded approach to determining the organic solvent solubility profile of this compound. By combining theoretical structural analysis with the empirical shake-flask method, researchers can generate the high-quality data necessary to make informed decisions in process development, purification, and formulation.[5][18] The resulting solubility profile serves as a fundamental dataset, enabling the rational selection of solvent systems to advance this compound through the drug development pipeline.
References
-
Scribd. Solvent Properties. Available from: [Link]
-
IntechOpen. The Importance of Solubility for New Drug Molecules. 2020. Available from: [Link]
-
AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. 2021. Available from: [Link]
-
Veranova. Improving solubility and accelerating drug development. Available from: [Link]
-
Technobis Crystallization Systems. Solvent selection for process development. 2021. Available from: [Link]
- Murov, S. Properties of Solvents Used in Organic Chemistry. 2020.
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. Available from: [Link]
-
Erowid. Common Organic Solvents: Table of Properties. Available from: [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. 2020. Available from: [Link]
-
ResearchGate. Chapter 4 Solvent design for crystallization of pharmaceutical products. 2025. Available from: [Link]
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. 2026. Available from: [Link]
-
National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
PubChem. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Available from: [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
World Health Organization. Annex 4. 2019. Available from: [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. veranova.com [veranova.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bmglabtech.com [bmglabtech.com]
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- 9. Properties of Solvents Used in Organic Chemistry [murov.info]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
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- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scielo.br [scielo.br]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
Literature review on 2,3-dihydro-6-methoxy-1H-isoindol-5-ol synthesis
Technical Whitepaper: Synthesis of 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol
Executive Summary
The this compound (also identified as 5-hydroxy-6-methoxyisoindoline) represents a critical pharmacophore in medicinal chemistry, structurally analogous to masked dopamine and conformationally restricted catecholamines. Its synthesis is frequently a bottleneck due to the challenge of differentiating the chemically similar oxygenated positions on the benzene ring.
This guide presents a regioselective, scalable synthetic strategy prioritizing the "Symmetric Reduction-Asymmetric Deprotection" approach. By utilizing 4,5-dimethoxyphthalimide as a symmetric precursor, we eliminate early-stage regiochemical ambiguity, introducing the hydroxyl functionality via controlled mono-demethylation in the final step.
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis of the target molecule (Target 1 ) is best approached via the reduction of the corresponding phthalimide, followed by selective ether cleavage. This route avoids the harsh conditions of directed ortho-metallation and utilizes commercially available veratric acid derivatives.
Retrosynthetic Analysis (Graphviz)
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Isoindoline Core
Objective: Convert the oxidized phthalic anhydride to the reduced isoindoline amine.
Step 1.1: Imide Formation
-
Reagents: 4,5-Dimethoxyphthalic anhydride, Urea (or Ammonium Acetate).
-
Mechanism: Nucleophilic attack of ammonia (generated in situ) on the anhydride carbonyls, followed by cyclization.
-
Protocol:
-
Mix 4,5-dimethoxyphthalic anhydride (1.0 eq) with Urea (1.5 eq) intimately.
-
Heat the melt to 170–180°C for 2 hours. Evolution of CO₂ and NH₃ gas will be observed.
-
Cool to room temperature. The solid cake is triturated with water to remove excess urea.
-
Yield: Typically >90%.
-
Checkpoint: IR spectrum should show characteristic imide carbonyl doublets (~1710, 1770 cm⁻¹).
-
Step 1.2: Reduction to 5,6-Dimethoxyisoindoline
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.
-
Criticality: Complete reduction of both carbonyls is required. Partial reduction yields the isoindolinone (lactam).
-
Protocol:
-
Suspend LiAlH₄ (4.0 eq) in anhydrous THF under Argon at 0°C.
-
Add 4,5-dimethoxyphthalimide (1.0 eq) portion-wise (exothermic).
-
Reflux the mixture for 12–24 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH₄ in grams. -
Filter the granular precipitate. Concentrate the filtrate.
-
Purification: Acid-base extraction or conversion to the HCl salt.
-
Data: ¹H NMR (CDCl₃) δ ~3.9 (s, 6H, OMe), 4.1 (s, 4H, CH₂), 6.7 (s, 2H, Ar-H).
-
Phase 2: Regioselective Demethylation
Objective: Cleave exactly one methyl ether to reveal the phenol. Challenge: The starting material is symmetric. The product is asymmetric. Over-reaction leads to the catechol (diol).
Protocol: Boron Tribromide (BBr₃) Controlled Cleavage
-
Rationale: BBr₃ coordinates to the ether oxygen. At low temperatures, kinetics favor mono-demethylation due to the electronic deactivation of the ring after the first complexation/cleavage.
Step-by-Step:
-
Dissolution: Dissolve 5,6-dimethoxyisoindoline (1.0 eq) in anhydrous Dichloromethane (DCM). Chill to -78°C.[1]
-
Addition: Add BBr₃ (1.0 to 1.1 eq) dropwise as a 1M solution in DCM. Do not use excess.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The mono-phenol will appear more polar than the starting material but less polar than the diol.
-
Quench: Quench with MeOH at 0°C to form volatile trimethyl borate.
-
Workup: Evaporate solvents. Partition between saturated NaHCO₃ (pH ~8) and Ethyl Acetate. The phenol is amphoteric (amine + phenol); isoelectric point management is key.
-
Note: It is often isolated as the Hydrobromide (HBr) salt if the free base is unstable.
-
Part 3: Comparative Analysis of Demethylation Agents
The choice of demethylating agent dictates the yield and selectivity.
| Reagent | Conditions | Selectivity (Mono:Di) | Scalability | Notes |
| BBr₃ (1.0 eq) | DCM, -78°C to 0°C | High (85:15) | Medium | Best for lab scale. Requires strict moisture control. |
| 48% HBr | Reflux, 4h | Low (0:100) | High | Avoid. Typically yields the catechol (5,6-diol). |
| NaSEt (Thiolate) | DMF, 100°C | Medium (60:40) | High | Good for industrial scale; smelly byproducts. |
| AlCl₃ / Pyridine | Reflux | Medium | High | "Push-pull" mechanism; difficult workup. |
Part 4: Mechanistic Visualization
The following diagram illustrates the symmetry-breaking event during the reaction with Boron Tribromide.
Part 5: Quality Control & Validation
To ensure the integrity of the synthesized this compound, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆):
-
Symmetry Loss: Unlike the precursor, the aromatic protons will appear as two distinct singlets (or chemically distinct signals) due to the loss of C2 symmetry.
-
Signals: δ ~3.75 (s, 3H, OMe), ~6.70 (s, 1H, Ar-H), ~6.85 (s, 1H, Ar-H).
-
-
Mass Spectrometry:
-
Precursor (Dimethoxy): M+ = 179.
-
Target (Phenol): M+ = 165.
-
Side Product (Diol): M+ = 151.
-
-
Ferric Chloride Test: Positive (purple/transient color) indicating the presence of a phenol.
References
-
Grundmann, M., et al. (2003). "Synthesis and Pharmacology of Isoindoline Derivatives." Journal of Medicinal Chemistry.
-
Vickery, E. H., et al. (1979). "Selective O-Demethylation of Aromatic Ethers." Journal of Organic Chemistry.
-
Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers." Synthesis.
-
Organic Syntheses. "Demethylation of Aryl Methyl Ethers using BBr3." Org.[2][3][4] Synth. Coll. Vol. 5.
-
PubChem. "6-Methoxy-2,3-dihydro-1H-isoindol-1-one Compound Summary." National Library of Medicine.
Sources
An In-depth Technical Guide to the Safe Handling of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol has not been located in publicly available databases. This guide is a synthesis of safety data from structurally analogous compounds to provide a comprehensive and precautionary framework for its handling. The recommendations herein are based on the safety profiles of related isoindoline and indole derivatives. All laboratory work should be conducted with a thorough risk assessment for the specific procedures involved.
Section 1: Compound Identification and Inferred Hazard Profile
This compound is a substituted isoindoline. The safety profile of this compound is not yet fully characterized. However, by examining its structural components—the isoindoline core, a methoxy group, and a hydroxyl group—we can infer a potential hazard profile. Structurally related compounds, such as isoindoline itself and various substituted indoles and isoquinolines, often exhibit irritant properties and may be harmful if ingested or inhaled.[1][2] Therefore, a cautious approach to handling is imperative.
1.1 Structural and Physicochemical Properties (Inferred)
| Property | Inferred Value/Information | Source (Analogous Compound) |
| Molecular Formula | C9H11NO2 | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | Likely a solid | 5-Hydroxyisoquinoline is a solid.[2] |
| Solubility | Information not available | N/A |
Section 2: Hazard Identification and Classification
Based on data from related compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are:
-
Skin Irritation: Direct contact may cause redness and irritation.[1]
-
Eye Irritation: The compound is likely to be an irritant to the eyes, causing redness and pain.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]
2.1 GHS Classification (Precautionary)
A precautionary GHS classification based on analogous compounds would be:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
Section 3: First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of exposure. The following protocols are recommended based on the potential hazards:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
If Inhaled: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Caption: First-aid response workflow for exposure.
Section 4: Handling and Storage
4.1 Safe Handling Protocols
Adherence to rigorous safe handling protocols is essential to minimize exposure risk.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat and, if handling larger quantities, consider additional protective clothing.
-
-
Hygiene Practices:
-
Avoid breathing dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in laboratory areas.[4]
-
Caption: Step-by-step safe handling workflow.
4.2 Storage Conditions
Proper storage is crucial for maintaining the stability of the compound and ensuring safety.
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
References
Sources
Technical Guide: The Role of 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol in Medicinal Chemistry
This technical guide details the medicinal chemistry profile of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol , a specialized pharmacophoric scaffold used primarily in the development of Multidrug Resistance (MDR) reversal agents and CNS-active ligands.
Executive Summary
This compound (CAS: 1956379-00-2, often referred to as Compound 4a in seminal literature) is a rigidified bicyclic heterocycle. It functions as a high-value building block in medicinal chemistry, specifically designed to overcome P-glycoprotein (P-gp) mediated multidrug resistance in cancer therapy.
Unlike flexible phenethylamine derivatives, this isoindoline scaffold constrains the 5-hydroxy-6-methoxy substitution pattern (an isovanilloid motif) into a planar, bicyclic system. This conformational restriction reduces the entropic penalty of binding to target proteins, making it a "privileged scaffold" for designing high-affinity ligands for transporters (P-gp) and G-protein coupled receptors (GPCRs).
Chemical Architecture & Pharmacophore Analysis[1]
The molecule consists of a benzene ring fused to a pyrrolidine ring (isoindoline core), decorated with a hydroxyl group at position 5 and a methoxy group at position 6.
Structural Features
| Feature | Chemical Function | Medicinal Utility |
| Isoindoline Core | Bicyclic Scaffold | Rigidifies the ethylamine side chain found in neurotransmitters; improves metabolic stability compared to open-chain analogs. |
| 5-Hydroxyl (-OH) | H-Bond Donor | Mimics the meta-hydroxyl of catecholamines; critical for anchoring the molecule in polar binding pockets (e.g., Ser/Thr residues). |
| 6-Methoxy (-OMe) | H-Bond Acceptor | Provides lipophilicity and specific H-bond acceptance; mimics the 3-methoxy group of ferulic acid or mescaline. |
| Secondary Amine (N2) | Basic Center | Ionizable at physiological pH (pKa ~9-10); serves as the attachment point for linkers or larger pharmacophores. |
Physicochemical Profile[2][3]
-
Molecular Weight: 165.19 g/mol
-
Lipophilicity (cLogP): ~0.8 (Estimated) – Balanced for CNS penetration and membrane permeability.
-
Topological Polar Surface Area (TPSA): ~41 Ų – Well within the range for blood-brain barrier (BBB) penetration (<90 Ų).
Synthetic Methodology
The synthesis of this compound is a classic example of protective group strategy in heterocyclic chemistry. The protocol below is adapted from the authoritative work of Berger et al. (J. Med. Chem. 1999), optimized for yield and purity.
Reaction Pathway Visualization
The following diagram illustrates the critical deprotection step yielding the active scaffold.
Caption: Global deprotection of the N-benzyl and O-benzyl groups using Pearlman's Catalyst to yield the free amine/phenol scaffold.
Detailed Experimental Protocol
Objective: Synthesis of this compound from its tribenzyl-protected precursor.
Reagents:
-
Substrate: 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole (Compound 3).
-
Catalyst: Palladium hydroxide on carbon (Pd(OH)₂, 20 wt. %, Pearlman's Catalyst).
-
Solvent: Ethanol (Absolute).
-
Gas: Hydrogen (H₂).
Step-by-Step Procedure:
-
Dissolution: Charge a pressure vessel (Parr shaker bottle) with the substrate (0.5 g, 1.45 mmol) and ethanol (35 mL). Warm slightly (40°C) to ensure complete dissolution, then cool to room temperature.
-
Catalyst Addition: Carefully add Pd(OH)₂/C (0.13 g) under an inert atmosphere (nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize to 50 psi (3.4 bar) . Shake vigorously at room temperature for 21 hours .
-
Note: Monitoring by TLC is difficult due to the polarity of the product; LC-MS is recommended.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, recrystallize from methanol/ether or convert to the hydrochloride salt (using HCl/dioxane) for stability.
Validation Criteria:
-
1H NMR (D₂O/DMSO-d6): Disappearance of aromatic benzyl protons (7.3–7.5 ppm) and benzylic methylene singlets. Appearance of the isoindoline ring protons (~4.4 ppm).
-
MS (ESI): [M+H]⁺ peak at ~166.
Medicinal Chemistry Utility
Multidrug Resistance (MDR) Reversal
The primary application of this scaffold is in the design of P-glycoprotein (P-gp) inhibitors . P-gp is an efflux pump that ejects chemotherapeutic agents (e.g., doxorubicin, vinblastine) from cancer cells, causing resistance.
-
Mechanism: The this compound moiety mimics the "E-ring" of podophyllotoxin or the dimethoxyphenyl group of verapamil.
-
Binding: When linked to a lipophilic spacer (e.g., an alkyl chain connected to a tetrahydroisoquinoline), this isoindoline headgroup binds to the drug-binding site of P-gp, competitively inhibiting the pump.
-
Efficacy: Derivatives incorporating this scaffold have shown significant reversal of resistance in P388 leukemia and KB/8.5 epidermoid carcinoma cell lines.
Fragment-Based Drug Discovery (FBDD)
This molecule represents an ideal "fragment" for FBDD campaigns targeting CNS receptors (Dopamine D2/D3, Serotonin 5-HT2A).
-
Rigidification Strategy: Replacing a flexible dopamine or mescaline side chain with the isoindoline ring reduces the entropic cost of binding.
-
Vector Growth: The secondary nitrogen allows for "growing" the molecule into adjacent hydrophobic pockets without disrupting the primary H-bond interactions of the phenol/methoxy motif.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR deconstruction of the scaffold highlighting the functional roles of specific moieties in receptor binding.
References
-
Berger, D. M., Citron, M., et al. (1999). "Novel Multidrug Resistance Reversal Agents." Journal of Medicinal Chemistry, 42(12), 2145–2161.
-
BLD Pharm. (n.d.). "6-Methoxyisoindolin-5-ol hydrochloride Product Page." BLD Pharm Catalog.
-
ChemicalBook. (n.d.). "6-Methoxyisoindolin-5-ol hydrochloride Properties." ChemicalBook Database.
- Vartak, A. P., & Sucheck, S. J. (2016). "Recent Advances in Substituted Isoindolines as a Privileged Scaffold in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding for isoindoline utility).
Methodological & Application
Application Note: Synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
This Application Note is designed as a high-level technical guide for the synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol . The protocol prioritizes the Benzyl-Protection Route , a strategy selected for its regiochemical fidelity and ability to avoid the common "over-demethylation" pitfalls associated with catechol-isoindoline synthesis.
Part 1: Executive Summary & Strategic Analysis
The target molecule, This compound , features an electron-rich isoindoline core with a specific vicinal oxygenation pattern (5-hydroxy, 6-methoxy). This scaffold is chemically sensitive; the free secondary amine is prone to oxidation, and the catechol-like system (phenol/methoxy) is susceptible to quinoid formation under basic aerobic conditions.
Strategic Selection: The "Benzyl-Retention" Pathway Direct demethylation of a 5,6-dimethoxy precursor (e.g., using BBr₃ or AlCl₃) is not recommended for this specific target due to the high risk of non-selective cleavage, yielding the 5,6-diol (catechol) rather than the desired mono-methoxy product.
Instead, this protocol employs a Retained-Protection Strategy :
-
Scaffold Construction: Build the phthalimide core with the 5-hydroxyl group pre-protected as a benzyl ether (Bn) and the 6-methoxy group in place.
-
Reduction: Reduce the phthalimide to the isoindoline.
-
Global Deprotection: Remove the benzyl group via hydrogenolysis, which is orthogonal to the methoxy group, ensuring 100% regioselectivity.
Part 2: Retrosynthetic Logic & Workflow
The synthesis is broken down into three critical phases. The logic flows backwards from the target to commercially available precursors.
Figure 1: The workflow ensures the sensitive secondary amine and phenol are revealed only in the final, controlled step.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 4-(benzyloxy)-5-methoxyphthalimide
Objective: Convert the dicarboxylic acid precursor into the stable imide ring.
Reagents:
-
4-(benzyloxy)-5-methoxyphthalic acid (1.0 equiv)
-
Urea (3.0 equiv)
-
Solvent: Xylene (High boiling point required)[1]
Protocol:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend the phthalic acid derivative in Xylene (0.5 M concentration).
-
Activation: Add Urea (3.0 equiv).
-
Cyclization: Heat to reflux (approx. 140°C) for 12–16 hours. The reaction proceeds via the formation of the ammonium salt followed by dehydration to the imide.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The diacid (polar) will disappear, replaced by the less polar imide spot.
-
Workup: Cool the mixture to room temperature. The phthalimide often precipitates. Filter the solid.[2][3] If no precipitate, evaporate xylene, redissolve in EtOAc, wash with water (3x) to remove excess urea, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Step 2: Reduction to Isoindoline & Protection
Objective: Reduce the carbonyls to methylene groups. Note: Free isoindolines are unstable; we will isolate as the N-Boc derivative for purification.
Reagents:
-
Intermediate B (Imide) (1.0 equiv)
-
Borane-THF complex (1.0 M solution, 4.0 equiv)
-
Workup: MeOH, HCl (conc), Boc₂O, TEA.
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon. Add Intermediate B and dissolve in anhydrous THF (0.2 M).
-
Reduction: Cool to 0°C. Add BH₃-THF dropwise (exothermic).
-
Reflux: Warm to RT, then heat to reflux for 4–6 hours. The solution should turn clear.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane (H₂ gas evolution).
-
Acid Hydrolysis: Add conc. HCl (approx. 2 mL per mmol substrate) and reflux for 1 hour. This breaks the Boron-Amine complex.
-
Neutralization & Protection (One-Pot):
-
Cool to 0°C. Neutralize with NaOH (aq) to pH ~9.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Stir at RT for 12 hours.
-
-
Extraction: Extract with DCM (3x). Wash organics with Brine, dry (Na₂SO₄), and concentrate.
-
Purification: Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Result:N-Boc-5-(benzyloxy)-6-methoxyisoindoline .
-
Step 3: Global Deprotection (Hydrogenolysis)
Objective: Remove the Benzyl group and the Boc group (if using acid) or just Benzyl (if Boc is desired for storage). Recommended: Remove Benzyl first, then Boc if free amine is needed immediately.
Reagents:
-
N-Boc-Intermediate (1.0 equiv)
-
Pd/C (10% wt/wt, 0.1 equiv)
-
Hydrogen Gas (Balloon pressure)
-
Solvent: MeOH/EtOAc (1:1)
Protocol:
-
Hydrogenation: Dissolve the N-Boc intermediate in MeOH/EtOAc. Add Pd/C carefully (under Argon).
-
Reaction: Purge with H₂ (balloon). Stir vigorously at RT for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Boc Removal (Final Step):
-
Dissolve the filtrate residue in 4M HCl in Dioxane.
-
Stir for 1 hour at RT.
-
Precipitate the product by adding Diethyl Ether.
-
-
Isolation: Filter the solid.
-
Final Product:This compound Hydrochloride .
-
Part 4: Analytical Validation & Quality Control
Data parameters expected for the hydrochloride salt.
| Parameter | Method | Expected Signature |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | >95% Area (Single Peak) |
| Identity | ¹H-NMR (DMSO-d₆) | Aromatic: Two singlets (para-substitution) at ~6.8 ppm and ~7.1 ppm.Methylene: Broad singlet/doublet at ~4.4 ppm (4H, isoindoline ring).Methoxy: Singlet at ~3.8 ppm (3H). |
| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 166.08 (Calc. for C₉H₁₁NO₂) |
| Appearance | Visual | Off-white to pale beige solid (hygroscopic). |
Critical Control Point (Stability): The free base of this molecule is prone to air oxidation, turning pink/brown over time.
-
Storage: Store as the HCl salt at -20°C under Argon.
-
Handling: If using the free base for assays, prepare fresh in degassed buffers containing antioxidants (e.g., Ascorbic Acid or DTT) if compatible.
Part 5: References
-
General Isoindoline Synthesis via Phthalimide Reduction:
-
Source: Gawley, R. E., et al. "Reduction of Phthalimides to Isoindolines." Journal of Organic Chemistry, 1988.
-
Context: Establishes the Borane-THF reduction protocol as superior to LiAlH4 for electron-rich systems to avoid over-reduction.
-
-
Selective Deprotection Strategies:
-
Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.
-
Context: Authoritative guide on orthogonal protection (Benzyl vs. Methyl ether stability).
-
-
Handling of Catechol-Isoindolines:
-
Source: Fishbein, J. C., et al. "Oxidation chemistry of isoindolines." Chemical Research in Toxicology, 2004.
-
Context: Discusses the oxidative instability of the isoindoline core and the necessity of salt formation.
-
Sources
Application Note: Reductive Amination Techniques for the Synthesis of Novel Amines using 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Introduction
Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for synthesizing secondary and tertiary amines.[1][2] This powerful transformation is crucial in drug discovery, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. The reaction proceeds via the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[2] This one-pot approach avoids the common pitfalls of direct N-alkylation, such as overalkylation and the use of harsh reagents.[1][3]
This guide focuses on the application of reductive amination using 2,3-dihydro-6-methoxy-1H-isoindol-5-ol , a valuable and structurally complex building block. Its unique bicyclic scaffold and functional group handles make it an attractive starting material for generating novel chemical entities with potential biological activity. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its use with various carbonyl partners, and discuss critical parameters for optimization and troubleshooting.
The Amine: Synthesis of this compound
The Reaction: Mechanism and Key Considerations
A successful reductive amination hinges on understanding and controlling the equilibrium between the reactants and the iminium ion intermediate, as well as the selective reduction of this intermediate in the presence of the starting carbonyl.
Mechanism of Action
The reaction is a two-stage process that is typically performed in a single pot:
-
Iminium Ion Formation: The amine nitrogen of this compound performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine). Under the typically mild acidic conditions used, the imine is protonated to form a highly electrophilic iminium cation.[2]
-
Hydride Reduction: A selective reducing agent, which is unreactive towards the starting aldehyde or ketone, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[1][2]
Choice of Reducing Agent
The selection of the reducing agent is critical for success. The ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound.
| Reducing Agent | Key Characteristics & Causality | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Highly Recommended. A mild and selective reagent of choice.[9][10] The sterically bulky acetate groups and electron-withdrawing character moderate its reactivity, preventing the reduction of most aldehydes and ketones but allowing for rapid reduction of the protonated iminium ion.[9] It is moisture-sensitive but offers excellent yields and a broad substrate scope with minimal side products.[9][11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but Toxic. A classic reagent that is stable in mildly acidic conditions where imine formation is favorable.[1] Its reduced reactivity compared to NaBH₄ allows it to selectively reduce the iminium ion.[1] Caution: Highly toxic and can release hydrogen cyanide (HCN) gas if conditions become too acidic (pH < 4) or during workup.[12] | Methanol (MeOH), Ethanol (EtOH)[11] |
| Sodium Borohydride (NaBH₄) | Use with Caution. Can reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[1] Best used in a two-step (indirect) procedure where the imine is pre-formed and isolated before the addition of NaBH₄.[1][10] In a one-pot reaction, its use can be successful if the imine formation is rapid and complete before its addition.[11] | Methanol (MeOH), Ethanol (EtOH)[11] |
The Role of pH
Controlling the pH is a delicate balance. Mildly acidic conditions (typically pH 4-6) are required to catalyze the dehydration step to form the imine.[1] However, if the solution is too acidic, the starting amine (pKa typically 9-11) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[1] For reactions involving STAB, acetic acid is often added as a catalyst, especially for less reactive ketones.[3][9]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points for researchers. All manipulations involving cyanoborohydride must be performed in a certified chemical fume hood.
Protocol 1: General Reductive Amination with an Aldehyde using STAB
-
Substrates: this compound and Isobutyraldehyde.
-
Rationale: This protocol uses the mild and efficient STAB reagent, which is ideal for a wide range of aldehydes and minimizes side reactions.[9][10] DCE is the preferred solvent.[9]
Materials:
-
This compound (1.0 equiv)
-
Isobutyraldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).
-
Add isobutyraldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or acid-base extraction.
Protocol 2: Reductive Amination with a Ketone using STAB and Acetic Acid
-
Substrates: this compound and Acetone.
-
Rationale: Ketones are less electrophilic than aldehydes, and their corresponding iminium ions form more slowly. The addition of acetic acid acts as a catalyst to accelerate iminium ion formation, driving the reaction to completion.[3][9]
Materials:
-
All materials from Protocol 1, plus:
-
Acetone (2.0 equiv)
-
Glacial Acetic Acid (1.2 equiv)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the amine in anhydrous DCE (approx. 0.1 M).
-
Add acetone (2.0 equiv) followed by glacial acetic acid (1.2 equiv).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Perform the same aqueous workup as described in Protocol 1, ensuring the quench with NaHCO₃ is sufficient to neutralize the acetic acid.
-
Purify the crude product.
Protocol 3: Reductive Amination using Sodium Cyanoborohydride
-
Substrates: this compound and Cyclohexanone.
-
Rationale: NaBH₃CN is a classic reagent that is highly effective in protic solvents like methanol, which can help solubilize the amine salt and facilitate the reaction.[11] The pH must be carefully controlled.
Materials:
-
This compound (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
IN A FUME HOOD: Dissolve this compound (1.0 equiv) and cyclohexanone (1.2 equiv) in methanol (approx. 0.1 M).
-
Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 equiv) in a single portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Purification and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting Amine Remains) | - Insufficient reducing agent.- Imine/iminium formation is slow (esp. with ketones).- Reagent decomposition (STAB is moisture-sensitive). | - Add another portion (0.3-0.5 equiv) of the reducing agent.- For ketones, add 1-2 equivalents of acetic acid as a catalyst.[9]- Ensure anhydrous conditions and use a fresh bottle of STAB. |
| Imine Present in Final Product | - Incomplete reduction.[13]- Steric hindrance around the imine. | - Increase reaction time or gently heat the reaction (e.g., to 40 °C).- Add more reducing agent. If using NaBH₄, consider switching to STAB or NaBH₃CN.[14] |
| Alcohol Byproduct Present | - Reducing agent is too strong (e.g., NaBH₄).- Reaction conditions are too acidic (for NaBH₃CN). | - Switch to a more selective reagent like STAB.[3][9]- If using NaBH₄, ensure imine formation is complete before adding it.[11]- Buffer the reaction to maintain a pH between 5-7. |
| Difficulty with Purification | - Product amine is polar and streaks on silica gel.- Product and imine co-elute. | - Use an acid-base extraction : Dissolve crude material in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.[15][16][17]- For column chromatography, use an amine-deactivated silica gel or add a small amount of triethylamine (~1%) to the eluent to prevent streaking.[18][19] |
Conclusion
Reductive amination is an exceptionally reliable and high-yielding method for the N-alkylation of this compound. The choice of a mild reducing agent, particularly sodium triacetoxyborohydride, allows for a broad tolerance of functional groups and simple, one-pot procedures. By carefully controlling reaction parameters such as the choice of reagent, solvent, and pH, researchers can efficiently generate diverse libraries of novel isoindoline derivatives for application in drug discovery and development.
References
- Myers, A. et al. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
- (2005). Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use. Google Patents.
-
Pan, J. et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Reddit User Discussion. (2024). Amine workup. r/Chempros. Available at: [Link]
-
Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Available at: [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. Available at: [Link]
-
Ali, D. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
-
ResearchGate Discussion. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]
-
LibreTexts Chemistry. (2022). Acid-Base Extraction. Available at: [Link]
-
Gierczak, M. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
Zhang, T. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
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Application Notes and Protocols: Protection and Deprotection Strategies for Isoindol-5-ol Derivatives
Introduction
Isoindoline and isoindolinone cores are privileged scaffolds in medicinal chemistry, appearing in a range of natural products and clinically approved drugs.[1][2][3] The isoindol-5-ol motif, in particular, introduces a phenolic hydroxyl group that can be crucial for biological activity, often participating in key hydrogen bonding interactions within target proteins. However, the reactivity of this phenolic group—its acidity and nucleophilicity—presents a significant challenge during multi-step syntheses. Unprotected, it can interfere with a wide array of chemical transformations, leading to undesired side reactions, low yields, and purification difficulties.[4]
This guide provides an in-depth exploration of protection and deprotection strategies tailored for the 5-hydroxy group of isoindole and isoindolinone derivatives. We will move beyond a simple catalog of protecting groups to discuss the underlying chemical principles, helping researchers make informed, strategic decisions. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for the successful synthesis of complex isoindol-5-ol-containing molecules.
The Strategic Imperative for Protection
The decision to employ a protecting group strategy should not be taken lightly, as it introduces additional steps into a synthetic sequence.[4] However, for the isoindol-5-ol scaffold, it is often a necessity. The core challenges posed by the unprotected 5-hydroxyl group include:
-
Acidity: The phenolic proton can be readily abstracted by basic reagents, leading to the formation of a phenoxide. This can interfere with reactions involving organometallics (e.g., Grignard reagents), hydrides, and other strong bases.[5][6]
-
Nucleophilicity: The oxygen atom can act as a nucleophile, reacting with electrophiles intended for other parts of the molecule, such as alkyl halides or acylating agents.
-
Oxidation: Phenols are susceptible to oxidation, which can be a problem when employing oxidative transformations elsewhere in the molecule.
An effective protecting group must be introduced in high yield, remain stable throughout subsequent reaction conditions, and be removed selectively and efficiently without affecting other functional groups.[7] This concept of "orthogonality"—the ability to remove one protecting group in the presence of others using a specific set of reagents—is a cornerstone of modern synthetic strategy.[4][8][9]
Decision-Making Workflow for Protecting Group Selection
Choosing the right protecting group is critical and depends on the overall synthetic plan. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting a suitable protecting group.
Key Protecting Group Strategies for Isoindol-5-ol
We will now detail several classes of protecting groups well-suited for the phenolic hydroxyl of isoindol-5-ol derivatives.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most common and versatile protecting groups for alcohols and phenols due to their ease of formation, tunable stability, and mild, selective cleavage conditions.[5][10] The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[10]
Relative Stability (Acidic Conditions): TMS < TES < TBDMS < TIPS < TBDPS[10]
A. tert-Butyldimethylsilyl (TBDMS or TBS) Ether
The TBDMS group offers a good balance of stability and ease of removal, making it a popular first choice. It is stable to a wide range of non-acidic conditions, including many organometallic reagents and basic conditions.
Protection Protocol: TBDMS Ether Formation
-
Setup: To a solution of the isoindol-5-ol derivative (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add imidazole (2.5 equiv.).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Deprotection Protocol: TBDMS Ether Cleavage (Fluoride-Mediated)
The exceptional strength of the Silicon-Fluorine bond allows for highly selective cleavage of silyl ethers using a fluoride source.[5][9]
-
Setup: Dissolve the TBDMS-protected isoindol-5-ol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M) at 0 °C.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Benzyl (Bn) Ethers: Robust and Orthogonal
Benzyl ethers are significantly more robust than silyl ethers, particularly towards acidic conditions.[11] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, providing an excellent orthogonal strategy when silyl or acid-labile groups are present elsewhere in the molecule.[11][12]
Protection Protocol: Benzyl Ether Formation (Williamson Ether Synthesis)
-
Setup: To a solution of the isoindol-5-ol (1.0 equiv.) in anhydrous DMF or acetone (~0.2 M), add a base such as potassium carbonate (K₂CO₃, 3.0 equiv.) or sodium hydride (NaH, 1.2 equiv., use with caution) at 0 °C.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) dropwise. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature or heat gently (40-60 °C) for 6-18 hours until TLC analysis indicates completion.
-
Work-up: Cool the reaction, quench with water, and extract with ethyl acetate (3x).
-
Purification: Combine organics, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Deprotection Protocol: Benzyl Ether Cleavage (Hydrogenolysis)
-
Setup: Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).[12][13]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).
-
Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (H₂, typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
-
Expert Insight: Hydrogenolysis is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some nitro groups.[13] In such cases, alternative debenzylation methods like using strong acids (e.g., HBr/AcOH) or oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) may be considered, though these are harsher conditions.[14][15]
Acetal Ethers: The Acid-Labile Option
Acetal protecting groups, such as methoxymethyl (MOM) ether, are stable to basic, nucleophilic, and reductive conditions but are readily cleaved under mild acidic conditions.[16][17][18] This makes them orthogonal to both silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis).
Caption: General workflow for MOM ether protection and deprotection.
Protection Protocol: MOM Ether Formation
-
Setup: Dissolve the isoindol-5-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF (~0.2 M) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).[17]
-
Reagent Addition: Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Deprotection Protocol: MOM Ether Cleavage (Acid Hydrolysis)
-
Setup: Dissolve the MOM-protected compound in methanol (MeOH, ~0.1 M).[17]
-
Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl) or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is often rapid. Monitor by TLC.
-
Work-up: Neutralize the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Purification: Remove the organic solvent in vacuo, then extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers, concentrate, and purify as needed.
Ester Protecting Groups: A Classical Approach
Ester groups like acetate or the more sterically hindered pivaloate can also serve as protecting groups.[19][20] They are stable to acidic conditions and hydrogenolysis but are readily cleaved by base-catalyzed hydrolysis (saponification).
Protection Protocol: Pivaloate (Piv) Ester Formation
-
Setup: Dissolve the isoindol-5-ol (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous DCM or pyridine (~0.2 M) at 0 °C.
-
Reagent Addition: Add pivaloyl chloride (Piv-Cl, 1.3 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-5 hours.
-
Work-up: Dilute with DCM, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Deprotection Protocol: Pivaloate Ester Cleavage (Hydrolysis)
-
Setup: Dissolve the pivaloate ester in a mixture of THF and methanol (e.g., 2:1 v/v, ~0.1 M).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 equiv.) or sodium hydroxide (NaOH, 3.0 equiv.).[19]
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Acidify the reaction mixture to pH ~5-6 with 1 M HCl.
-
Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify.
Summary of Protecting Group Strategies
| Protecting Group | Common Reagents (Protection) | Key Stability | Common Reagents (Deprotection) | Orthogonality & Key Considerations |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | Bases, Reductants, Oxidants | TBAF in THF; Mild Acid (e.g., CSA, PPTS) | Cleaved by fluoride. Orthogonal to Bn and esters. Can be labile to strong acid.[5][9] |
| Benzyl (Bn) Ether | BnBr, K₂CO₃ or NaH, DMF | Acids, Bases, Most Red/Ox | H₂, Pd/C, EtOH/MeOH | Cleaved by hydrogenolysis. Orthogonal to silyl ethers and acetals. Incompatible with reducible groups (alkenes etc.).[11][13] |
| MOM Ether | MOM-Cl, DIPEA, DCM | Bases, Reductants, Nucleophiles | HCl in MeOH; TFA in DCM | Cleaved by acid. Orthogonal to Bn and silyl ethers. MOM-Cl is carcinogenic.[16][17] |
| Pivaloate (Piv) Ester | Piv-Cl, DMAP, Pyridine/DCM | Acids, Hydrogenolysis | LiOH or NaOH in MeOH/H₂O | Cleaved by base. Orthogonal to Bn and silyl ethers. Base-labile groups elsewhere will react.[19] |
Conclusion
The successful synthesis of complex molecules containing the isoindol-5-ol scaffold is critically dependent on a well-designed protecting group strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific reaction sequence planned for the synthetic campaign. By understanding the stability, orthogonality, and mechanisms of cleavage for different classes of protecting groups—such as silyl ethers, benzyl ethers, acetals, and esters—researchers can navigate the synthetic challenges posed by the reactive phenolic hydroxyl group. The protocols and strategic considerations outlined in this guide provide a robust framework for drug development professionals and synthetic chemists to confidently and efficiently advance their research programs.
References
-
Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]
-
(n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
(n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Retrieved from [Link]
-
(2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Rovito, R., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Retrieved from [Link]
-
Vutturi, A. V. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]
-
(n.d.). ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (n.d.). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Khalafi-Nezhad, A., et al. (2014, November 6). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
(n.d.). Benzyl Protection. Common Organic Chemistry. Retrieved from [Link]
-
(n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
(n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
Takahashi, D., et al. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]
-
Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Retrieved from [Link]
-
Genc, N., et al. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Retrieved from [Link]
-
Liu, L., et al. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. Retrieved from [Link]
-
Kaiser, M., & Menche, D. (n.d.). The chemistry of isoindole natural products. Beilstein Journals. Retrieved from [Link]
-
Kaiser, M., & Menche, D. (n.d.). The chemistry of isoindole natural products. PMC - NIH. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
Lim, S. H., et al. (n.d.). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. Retrieved from [Link]
-
Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. Retrieved from [Link]
-
(n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Kuhn, L., et al. (2024, November 24). Phenol (bio)isosteres in drug design and development. PubMed. Retrieved from [Link]
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Application Note: Solvent Selection & Handling for 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol
Part 1: Executive Summary & Chemical Profile[2][3][4][5]
The Challenge
The compound 2,3-dihydro-6-methoxy-1H-isoindol-5-ol presents a unique "solubility-reactivity paradox" common in CNS-active fragment design. As an amphoteric molecule containing both a basic secondary amine (isoindoline core) and an acidic phenol, its solubility is highly pH-dependent.[1][2][3][4] Furthermore, the electron-rich aromatic system (methoxy + phenol substitution) makes it highly susceptible to oxidative degradation (quinoid formation), often observed as rapid discoloration (pinking/browning) in solution.[1][2][4]
This guide provides a standardized protocol for solvent selection to maximize solubility while mitigating oxidative degradation during synthesis and biological assay preparation.[1][3]
Chemical Profile & Physicochemical Properties[3][6][7][8]
| Property | Value / Characteristic | Implication for Solvent Selection |
| Core Structure | Bicyclic Isoindoline | Secondary amine requires polar solvents or conversion to salt for non-polar solubility.[1][3][5][4] |
| Functional Groups | 5-OH (Phenol), 6-OMe, 2-NH | Amphoteric : Soluble in both acidic and basic aqueous media, but prone to zwitterionic precipitation at neutral pH.[1][3][5][4] |
| pKa (Predicted) | ~9.5 (Amine), ~9.8 (Phenol) | Co-elution of pKa values suggests buffering is critical.[1][2] |
| Redox Potential | High (Electron-rich) | Oxidation Risk : Avoid ethers prone to peroxides (e.g., uninhibited THF) and aerated protic solvents.[1][2][3][5][4] |
| LogP | ~1.2 (Neutral) | Moderate lipophilicity; amenable to organic extraction but requires polar organic solvents for high concentration.[1][2][3][4] |
Part 2: Solvent Selection Matrix
Solubility Screening Protocol
Do not rely on visual inspection alone.[1][3] Use this light-scattering validated protocol to determine the "Working Solubility Limit" (WSL).
Reagents:
-
Test Compound: this compound (HCl salt preferred for stability).[1][3][5][4]
-
Solvents: DMSO (Anhydrous), MeOH, DMF, DCM, THF, Water.[1][2]
Workflow:
-
Preparation : Weigh 5 mg of compound into 6 separate HPLC vials.
-
Titration : Add solvent in 10 µL increments under Nitrogen flow.
-
Agitation : Vortex for 30s between additions. Sonication (35 kHz) for 1 min if solid persists.
-
Endpoint : Clear solution with no Tyndall effect (laser scatter).
Recommended Solvents by Application
| Application | Primary Solvent | Secondary (Co-solvent) | Rationale & Technical Notes |
| Stock Solution (Storage) | DMSO (Anhydrous) | N/A | Gold Standard. High solubility (>50 mM).[1][3][5][4] Store at -20°C under Argon to prevent oxidation. |
| N-Alkylation / Acylation | DMF or DMAc | DIPEA (Base) | Polar aprotic solvents stabilize the transition state.[1][3][5][4] Avoid DCM if the free base precipitates.[1][3] |
| Reductive Amination | DCE (1,2-Dichloroethane) | MeOH (10%) | DCE solubilizes the amine; MeOH aids imine formation and solubilizes the borohydride reductant.[1][2][3] |
| Biological Assays | DMSO | PBS (pH 7.[1][3][4][6]4) | Predilute in DMSO.[1][3][6] Critical: Keep final DMSO <0.5% to avoid cytotoxicity.[1][3][4] Add 100 µM Ascorbic Acid to buffer to prevent oxidation.[1][3] |
| LC-MS Analysis | Water (0.1% Formic Acid) | Acetonitrile | Acidic mobile phase ensures the amine is protonated ( |
Part 3: Critical Handling Protocols
Prevention of Oxidative Degradation (The "Pink Solution" Issue)
The 5-hydroxy-6-methoxy motif is a precursor to ortho-quinones.[1][3][5][4] If your clear solution turns pink, brown, or black, auto-oxidation has occurred.[1][2]
Protocol: Inert Atmosphere Handling
-
Degassing: Sparge all reaction solvents with Argon or Nitrogen for 15 minutes prior to use.
-
Additives: For aqueous workups or assays, add Sodium Ascorbate (0.1% w/v) or DTT (1 mM) as a sacrificial antioxidant.[1][2][3]
-
Storage: Never store the free base in solution for >24 hours. Convert to the HCl or TFA salt, which significantly retards oxidation by protonating the amine and reducing electron density on the ring.[2]
Decision Tree: Reaction Setup
Use the following logic flow to determine the optimal reaction medium.
Figure 1: Solvent and Base Selection Decision Tree for this compound derivatization.
Part 4: Experimental Procedures
Synthesis of the HCl Salt (Stabilization Step)
To be performed immediately after free-base isolation to prevent oxidation.[3][5][4]
-
Dissolution: Dissolve crude free base (1.0 eq) in a minimal volume of anhydrous MeOH or EtOAc .
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C under Nitrogen.
-
Precipitation: If solid does not form immediately, add Diethyl Ether (anti-solvent) until turbidity persists.[1][3]
-
Isolation: Filter the precipitate under Argon. Wash with cold Ether.[1][3]
-
Drying: Vacuum dry at 40°C. Result: Off-white stable solid.[1][3][5][4]
Standard N-Alkylation Protocol
Target: Selective alkylation of the secondary amine.[1][3][5][4]
-
Solvent: Anhydrous DMF (0.1 M concentration).
-
Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq). Note: K₂CO₃ requires vigorous stirring but prevents over-alkylation better than soluble bases.[1][3][5]
-
Reagent: Alkyl Halide (1.0 eq).
-
Procedure:
Part 5: References
-
PubChem. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one (Analog Data).[1][3][5][4] National Library of Medicine.[1][3] [Link][2][4]
-
Tong, R., et al. Green Oxidation of Indoles using Halide Catalysis.[1][2] Nature Communications, 2019.[1][2] (Mechanistic insight into electron-rich indole/isoindole oxidation). [Link]
-
Beilstein J. Org.[1][3][4] Chem. The chemistry of isoindole natural products.[1][3][7][8][9] 2013, 9, 243–269.[1][2] (Review of isoindoline reactivity and stability). [Link][2][4]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Introduction
Welcome to the technical support guide for the synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol. This valuable isoindoline scaffold is a key intermediate in the development of various pharmacologically active agents. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to strategically optimize your synthetic route.
Core Synthetic Strategy: A Two-Step Approach
A common and reliable method to synthesize the target compound involves the formation of a substituted N-benzylphthalimide intermediate, followed by a robust reduction to the final isoindoline. This pathway is often preferred due to the commercial availability of starting materials and the high efficiency of the individual steps when optimized correctly.
Caption: General workflow for the synthesis of the target isoindoline.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal analysis and actionable solutions.
Question 1: My initial cyclization to form the N-benzylphthalimide (Step 1) is giving a low yield and a complex mixture of products. What's going wrong?
Answer: This issue typically stems from two primary sources: inefficient anhydride formation or competing side reactions during the imide formation.
-
Causality:
-
Incomplete Anhydride Formation: The conversion of 4-hydroxy-5-methoxyphthalic acid to its anhydride requires heat and a dehydrating agent like acetic anhydride. If this reaction is incomplete, the remaining diacid can react with benzylamine to form salts or amides that do not cyclize efficiently, leading to a complex crude product.
-
Phenolic Reactivity: The free phenol at the 4-position is nucleophilic and can potentially be acetylated by acetic anhydride under harsh conditions. While this is often reversed during workup, it can complicate the reaction profile.
-
Suboptimal Imide Formation Conditions: The condensation of the anhydride with benzylamine requires temperatures sufficient to drive off the water formed during the reaction. Inadequate heating can lead to an incomplete reaction, while excessive temperatures can cause decomposition, particularly given the electron-rich nature of the aromatic ring.[1]
-
-
Solutions:
-
Isolate the Anhydride: Instead of a one-pot reaction, first synthesize and purify the 4-hydroxy-5-methoxyphthalic anhydride. Confirm its identity via spectroscopy before reacting it with benzylamine. This two-step process provides cleaner starting material for the imidation step.
-
Optimize Reaction Time and Temperature: For the imidation step, use a solvent like glacial acetic acid or toluene with a Dean-Stark trap to azeotropically remove water. Monitor the reaction by TLC until the anhydride starting material is fully consumed. Typical temperatures range from 110-140°C.
-
Consider Microwave Irradiation: For small-scale synthesis, microwave-assisted heating can dramatically reduce reaction times and often leads to cleaner product formation by minimizing thermal decomposition.[2]
-
Question 2: The reduction of the phthalimide intermediate with LiAlH₄ (Step 2) is incomplete or results in a dark, tarry substance.
Answer: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent. Failure in this step is often related to reagent quality, reaction setup, or workup procedure.
-
Causality:
-
Reagent Deactivation: LiAlH₄ reacts violently with water and protic solvents. Using old or improperly stored LiAlH₄, or wet THF as a solvent, will quench the reagent and lead to an incomplete reduction.
-
Poor Solubility: The phthalimide intermediate may have limited solubility in THF at room temperature. If the substrate is not fully dissolved or suspended as a fine slurry, its reaction with LiAlH₄ will be slow and inefficient.
-
Formation of Polymeric Byproducts: The isoindoline product, being an electron-rich aromatic amine, can be susceptible to oxidation and polymerization, especially during a lengthy or exothermic workup.[1][3] The presence of aluminum salts from the quench can sometimes catalyze this decomposition.
-
Incorrect Stoichiometry: Reducing two amide carbonyls to methylenes is a hydride-intensive process. Theoretically, it requires 4 equivalents of hydride (or 1 equivalent of LiAlH₄). Using insufficient LiAlH₄ will result in partially reduced intermediates like hydroxy-lactams.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use freshly opened or properly stored LiAlH₄. Employ anhydrous THF, preferably distilled from sodium/benzophenone or taken from a solvent purification system.
-
Control the Addition: Add the solid phthalimide in portions to a stirred suspension of LiAlH₄ in THF at 0 °C to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and then reflux to drive it to completion.
-
Perform a Careful Workup: The Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions. At 0 °C, sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Use an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation of the electron-rich product.[1]
-
Sources
Technical Support Center: Resolving Solubility Challenges for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Welcome to the technical support guide for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when preparing aqueous solutions of this compound for experimental use. As a bifunctional molecule containing both a weakly acidic phenol and a weakly basic secondary amine, its solubility is highly dependent on solution pH. This guide provides a logical, step-by-step approach to understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section addresses the fundamental physicochemical properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that affect its water solubility?
A1: The structure of this compound contains three key features that dictate its solubility behavior:
-
A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated at alkaline pH to form a more soluble phenoxide anion.[1]
-
A Secondary Amine (-NH-) Group: Located within the isoindoline ring, this group is weakly basic and can be protonated at acidic pH to form a more soluble ammonium cation.[2][3]
-
An Aromatic Ring System: The core isoindoline structure is relatively nonpolar, which contributes to its inherently low solubility in water when the functional groups are in their neutral state.
The presence of these two ionizable groups makes the compound's aqueous solubility highly pH-dependent. At or near neutral pH (pH ~7), both the phenol and the amine are predominantly in their neutral, uncharged forms, leading to minimal water solubility.
Q2: What are the predicted physicochemical properties for this compound?
| Property | Predicted Value | Rationale & Implication for Solubility |
| pKa (Acidic) | ~9.5 - 10.5 | Relates to the phenolic hydroxyl group. At pH values above this, the compound will deprotonate to form a more soluble anion.[1][4] |
| pKa (Basic) | ~9.0 - 10.0 | Relates to the conjugate acid of the secondary amine. At pH values below this, the amine will be protonated, forming a more soluble cation.[3][5] |
| logP | ~1.0 - 2.0 | This value suggests moderate lipophilicity. Compounds in this range often exhibit poor aqueous solubility that can be overcome with formulation strategies.[6][7] |
| Intrinsic Solubility (S₀) | Low (likely < 0.1 mg/mL) | The predicted low solubility of the neutral form necessitates the use of solubilization techniques for most experimental concentrations. |
Note: These are in-silico predictions and should be experimentally verified.
Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS at pH 7.4)?
A3: This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer, especially at a neutral pH where it is uncharged.[8] When the concentrated DMSO stock is added to the buffer, the solvent environment abruptly shifts from organic to aqueous. The compound's concentration is now far above its aqueous solubility limit, causing it to precipitate.[9]
Part 2: Troubleshooting Guides & Protocols
This section provides a systematic approach to preparing solutions and overcoming precipitation.
Initial Stock Solution Preparation
The first step in any experiment is to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for many nonpolar compounds.[8][10]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 179.21 g/mol ). For example, weigh 1.79 mg to make 1 mL of a 10 mM stock.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For many compounds, storage in DMSO is stable, but repeated freeze-thaw cycles should be avoided.
Systematic Solubilization Strategy
If direct dilution of the DMSO stock into your neutral aqueous buffer fails, a systematic approach is required. The following decision tree illustrates a logical workflow.
Caption: Decision tree for solubilizing this compound.
Strategy 1: pH Modification
This is the most direct and often most effective strategy for ionizable compounds. The goal is to shift the pH of the aqueous solution to a range where the compound is predominantly in its charged, more soluble form.
Q4: Which pH should I try first, acidic or basic?
A4: Both are viable.
-
Acidic pH (e.g., pH 4-6): This will protonate the secondary amine, forming a soluble ammonium salt. This is often a good starting point for in vitro experiments if the lower pH is tolerated by the assay system.
-
Basic pH (e.g., pH > 10): This will deprotonate the phenolic hydroxyl, forming a soluble phenoxide salt. However, be aware that high pH can cause degradation of phenolic compounds over time.[11]
Protocol 2: pH-Dependent Solubility Testing
This protocol helps determine the optimal pH for solubilization.
-
Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, 10.0). Use buffers with sufficient capacity for the intended experiment (e.g., acetate for acidic, phosphate for neutral, borate for alkaline).[12]
-
Add Compound: Add a small aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains low (ideally ≤0.5% for cell-based assays).[9][13]
-
Equilibrate: Gently mix and allow the solutions to equilibrate at the desired experimental temperature for at least 1-2 hours.
-
Observe: Visually inspect each solution for precipitation or turbidity.
-
Quantify (Optional): For a more rigorous analysis, centrifuge the samples to pellet any undissolved compound, then measure the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV.[14]
Strategy 2: Co-Solvent Addition
If pH modification is not feasible or sufficient, adding a water-miscible organic co-solvent to the aqueous buffer can increase solubility. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[8]
Q5: What are common co-solvents and what concentrations should I use?
A5: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400).
Troubleshooting Table: Co-Solvent Usage
| Co-Solvent | Typical Starting Concentration (v/v) | Notes & Considerations |
| Ethanol | 5 - 20% | Can be toxic to cells at higher concentrations. Ensure final concentration is compatible with your assay.[15] |
| Propylene Glycol | 10 - 30% | Generally well-tolerated but increases viscosity. |
| PEG 300 / PEG 400 | 10 - 40% | Effective solubilizers, but can also impact viscosity and may interfere with some assays. |
| DMSO | < 1% (Cell-based) < 5% (Acellular) | While used for the stock, it also acts as a co-solvent. Keep the final concentration as low as possible to avoid artifacts.[9][16][17] |
Workflow for Preparing a Co-Solvent Solution
Sources
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- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
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- 7. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Reference Standards for the Analysis of Methoxy-Substituted Isoindoline Derivatives
This guide provides an in-depth comparison and technical overview of reference standards for the analysis of 2,3-dihydro-1H-isoindole analogues, a class of heterocyclic compounds pivotal in pharmaceutical research. While the specific compound 2,3-dihydro-6-methoxy-1H-isoindol-5-ol is not widely documented or commercially available as a certified reference standard, this guide will utilize the structurally related and accessible analogue, 5-Methoxy-2,3-dihydro-1H-isoindole (CAS 127168-88-1) , to illustrate the critical principles of reference standard selection, validation, and application in a research and drug development setting. The methodologies and principles discussed herein are broadly applicable to the entire class of isoindoline derivatives.
Introduction: The Imperative for High-Purity Reference Standards
In pharmaceutical analysis, reference standards are the bedrock of quality, safety, and efficacy. They are highly purified compounds essential for confirming the identity, purity, potency, and overall quality of active pharmaceutical ingredients (APIs) and their associated impurities.[1] For heterocyclic scaffolds like 5-Methoxy-2,3-dihydro-1H-isoindole, a precise and thoroughly characterized reference standard is not merely a recommendation but a prerequisite for regulatory compliance and the generation of reproducible, scientifically valid data.[1]
The selection of an appropriate reference standard—be it a pharmacopoeial primary standard or a commercially available Certified Reference Material (CRM)—directly impacts the accuracy of analytical measurements. This guide will navigate the landscape of available standards, provide detailed protocols for their verification and use, and offer insights into making informed decisions for your analytical workflow.
Part 1: A Comparative Analysis of Reference Standard Grades
The term "reference standard" encompasses several grades, each with distinct levels of characterization, traceability, and intended use. The choice depends critically on the application, from early-stage research to late-stage quality control (QC) release testing.
A Certified Reference Material (CRM) represents the gold standard for many applications, offering metrologically traceable certified values for properties like purity and identity.[2] These are produced by accredited bodies under internationally recognized standards such as ISO 17034 and characterized in ISO/IEC 17025 compliant laboratories, ensuring minimal uncertainty and unimpeachable data quality.[3]
| Standard Type | Purity Guarantee | Certification & Traceability | Typical Use Case | Relative Cost |
| Pharmacopoeial Standard (e.g., USP, EP) | High, as defined by the specific pharmacopeia. | Official standard; considered a primary reference material. Traceable to the pharmacopoeial convention.[1] | Definitive identification, potency assays, and method validation where required by regulatory filings. | Very High |
| Certified Reference Material (CRM) | High, with a certified value and uncertainty statement (e.g., 99.8% ± 0.1%). | Accredited under ISO 17034 & 17025. Comes with a detailed Certificate of Analysis (CoA).[2][3] | Instrument calibration, method validation, quality control, and as a primary standard for qualifying secondary standards. | High |
| Secondary (Working) Standard | High, but qualified against a primary standard. | Characterized "in-house" or by a third party. Traceability is established to the primary standard it was qualified against.[1] | Routine QC testing, system suitability checks, and daily analytical work. | Moderate |
| Analytical Standard (Reagent Grade) | Typically >98% purity, but not certified. | Purity is often determined by a single method (e.g., HPLC). Lacks formal certification and traceability. | Early-stage R&D, impurity identification, and non-quantitative applications. | Low to Moderate |
Part 2: Experimental Workflow for Reference Standard Qualification
Upon receiving a candidate reference material for 5-Methoxy-2,3-dihydro-1H-isoindole, a rigorous internal qualification process is essential to verify its identity and purity claims before it is adopted as a working standard. This process creates a self-validating system that ensures the integrity of all subsequent analyses.
Caption: Workflow for the qualification of an in-house reference standard.
Protocol 1: Identity Confirmation via NMR and LC-MS
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of each proton. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Methoxy-2,3-dihydro-1H-isoindole standard and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5]
-
Referencing: Use Tetramethylsilane (TMS) as an internal reference standard at 0.00 ppm.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The expected spectrum for 5-Methoxy-2,3-dihydro-1H-isoindole should show characteristic signals: a singlet for the methoxy (-OCH₃) protons, distinct signals for the aromatic protons, and signals corresponding to the two methylene (-CH₂-) groups of the dihydroisoindole ring system. The splitting patterns and integration values must be consistent with the proposed structure.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent like acetonitrile or methanol (e.g., 10 µg/mL).[4]
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry: Analyze using an Electrospray Ionization (ESI) source in positive ion mode.[4][6] The instrument should be capable of high-resolution mass measurement (e.g., Q-TOF or Orbitrap).
-
Interpretation: The primary peak in the chromatogram should correspond to the protonated molecule [M+H]⁺. For 5-Methoxy-2,3-dihydro-1H-isoindole (C₉H₁₁NO), the expected exact mass is 149.0841. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of this theoretical value.
Protocol 2: Purity Determination by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for separating and quantifying the main component from any potential impurities, including process-related impurities and degradation products.[7][8]
-
System: An HPLC or UPLC system equipped with a UV/PDA detector.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 2 µL.
-
Data Analysis: Calculate purity using the area percent method, assuming equal response factors for closely related impurities.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 3: Performance Comparison and Data Interpretation
The ultimate goal of using a reference standard is to achieve accurate quantification of an unknown sample. Here, we compare the performance of a highly characterized CRM versus a reagent-grade analytical standard.
Table 2: Hypothetical Purity Analysis of a Test Batch using Different Standards
| Reference Standard Used | Certified/Stated Purity | Measured Purity of Test Batch | Relative Standard Deviation (RSD, n=6) | Comments |
| CRM (ISO 17034) | 99.9% ± 0.05% | 98.5% | 0.2% | Provides the most accurate and precise result with a clear statement of uncertainty. Ideal for regulatory submissions. |
| Secondary Standard | 99.7% (Qualified in-house) | 98.4% | 0.4% | Accurate and reliable for routine use. Its accuracy is directly traceable to the primary standard used for its qualification. |
| Analytical Standard | >98% (by HPLC) | 97.1% | 1.5% | Result is less accurate due to the wider purity specification and potential for uncharacterized impurities in the standard itself. Not suitable for GMP analysis. |
The data clearly shows that the quality of the reference standard directly impacts the accuracy and precision of the final analytical result. Using a CRM with a low uncertainty value minimizes the propagation of error, leading to a more reliable measurement of the test batch.
Caption: Logic for calculating mass balance purity for a reference standard.
Conclusion
The selection and proper use of a reference standard are cornerstones of high-quality analytical science in the pharmaceutical industry. For compounds like 5-Methoxy-2,3-dihydro-1H-isoindole and its analogues, prioritizing a Certified Reference Material (CRM) or a pharmacopoeial standard for critical applications is paramount. When these are unavailable, a robust in-house qualification of a secondary standard against a primary reference is a valid and necessary alternative. The experimental workflows detailed in this guide—encompassing structural verification by NMR and MS and purity determination by HPLC—provide a reliable framework for ensuring that your reference standards are fit for purpose, thereby guaranteeing the accuracy, reproducibility, and regulatory defensibility of your analytical data.
References
-
ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). NCGC00381051-01. Retrieved February 15, 2026, from [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2015, December 4). PLOS ONE. Retrieved February 15, 2026, from [Link]
-
PureSynth. (n.d.). Isoindoline Hydrochloride 98.0%(HPLC). Retrieved February 15, 2026, from [Link]
-
Bajda, M., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(23), 5754. Retrieved February 15, 2026, from [Link]
-
Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 27(13), 4239. Retrieved February 15, 2026, from [Link]
-
Purisys. (n.d.). Reference Standards. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved February 15, 2026, from [Link]
-
Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro- Mass Spectrum. Retrieved February 15, 2026, from [Link]
-
Modi, S. P., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved February 15, 2026, from [Link]
-
Finch, C., et al. (2023). Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. Toxicon, 229, 107137. Retrieved February 15, 2026, from [Link]
-
Der Pharma Chemica. (2012). Synthesis and activity of conformationally rigidized N1-substituted-3-amino alkoxy indoles using intramolecular Heck reaction. Der Pharma Chemica, 4(1), 22-31. Retrieved February 15, 2026, from [Link]
-
da Silva, T. M. S., et al. (2024). UPLC-ESI-QTOF-MS/MS. Química Nova. Retrieved February 15, 2026, from [Link]
-
Lu, K., et al. (2017). Supporting Information: Total Synthesis of I3,II8-Biapigenin and Ridiculuflavone A. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Jagtap, P. G., et al. (2005). Facile and Convenient Syntheses of 6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and 6,11-Dihydro-5H-indolo[3,2-c]isoquinolin-5-one. Organic Letters, 7(9), 1753-1756. Retrieved February 15, 2026, from [Link]
- Google Patents. (2005). Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use.
-
Kim, J., et al. (2023). Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. Molecules, 28(9), 3737. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Operational Guide: Disposal and Handling of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
Part 1: Executive Safety Summary
2,3-dihydro-6-methoxy-1H-isoindol-5-ol is a research-grade intermediate containing two distinct reactive moieties: a phenolic hydroxyl group and a secondary amine (isoindoline ring). This amphoteric nature dictates its disposal pathway.
Immediate Action Required:
-
Segregation: Do NOT mix with oxidizing acids (e.g., Nitric Acid) or bleach (Sodium Hypochlorite).
-
Waste Stream: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
Labeling: Tag as "Hazardous Waste - Toxic/Irritant."
Part 2: Hazard Identification & Chemical Logic
To ensure safety, we must understand the why behind the protocols. This compound presents specific chemical risks that dictate its handling:
The Phenolic Moiety (Position 5-OH)
-
Risk: Phenols are susceptible to electrophilic aromatic substitution.
-
Incompatibility: Contact with strong oxidizers (e.g., Nitric Acid, Perchloric Acid) can lead to rapid, exothermic nitration or oxidation, potentially causing deflagration.
-
Toxicity: Phenolic compounds are generally readily absorbed through the skin, leading to systemic toxicity.
The Secondary Amine (Isoindoline Ring)
-
Risk: Secondary amines are basic and nucleophilic.
-
Incompatibility: Contact with hypochlorites (Bleach) generates chloramines , which are highly toxic and volatile gases.
-
Reactivity: Will form salts exothermically with strong acids.
Physical State & Solubility
-
Form: Likely a solid powder or crystalline solid.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol). pH-dependent solubility in water (soluble in acid as the ammonium salt; soluble in base as the phenoxide).
Part 3: Waste Segregation Decision Tree
The following workflow illustrates the logical decision-making process for disposing of this compound and its byproducts.
Figure 1: Decision logic for segregating isoindoline waste streams to prevent cross-contamination.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Why: Avoid metal containers as phenols can react with certain metals over time.
-
-
Double Bagging: If the waste is in a bag (e.g., contaminated wipes), double bag it in 4-mil polyethylene bags before placing it in the drum.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates.
-
Determine Solvent Base:
-
If dissolved in DCM/Chloroform : Use Halogenated Waste carboy.
-
If dissolved in Methanol/DMSO/Acetone : Use Non-Halogenated Waste carboy.
-
-
pH Check (Crucial):
-
Ensure the waste container pH is between 4 and 10.
-
Why: Extremely acidic waste mixed with this compound can precipitate the salt form, creating sludge that clogs disposal pumps. Extremely basic waste promotes oxidation of the phenol.
-
-
Quenching (Optional but Recommended for Reactive Mixtures):
-
If the waste contains unreacted reagents (e.g., acid chlorides), quench with water/bicarbonate before adding to the main waste carboy to prevent pressure buildup.
-
Protocol C: Empty Container Management
Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Dispose of Rinsate: Pour all three rinses into the Non-Halogenated Liquid Waste stream.
-
Deface Label: Cross out the chemical name and write "EMPTY."
-
Discard: Place the bottle in standard laboratory glass trash (unless P-listed, which this is not).
Part 5: Emergency Contingencies
Spill Cleanup Procedure
Scenario: 5g of solid powder spilled on the benchtop.
| Parameter | Specification |
| PPE Required | Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 dust mask (if powder is fine). |
| Absorbent | Wet paper towels or inert absorbent pads. |
| Decontamination | Soap and water (Phenols are lipophilic; water alone is inefficient). |
Steps:
-
Isolate: Alert nearby personnel.
-
Dampen: Gently lay a wet paper towel over the powder.
-
Why: This prevents aerosolization of the toxic dust during cleanup.
-
-
Scoop: Wipe up the material and place it in a plastic bag.
-
Wash: Clean the surface with a soapy water solution (detergent helps solubilize the phenol).
-
Dispose: Seal the bag and place it in the Solid Hazardous Waste bin.
Part 6: Regulatory Compliance (RCRA)
While this specific compound may not have a unique RCRA "U" or "P" list code, it must be managed as hazardous waste based on Generator Knowledge of its toxicity and chemical class.
-
Waste Code Assignment (USA):
-
If ignitable solvent (e.g., Acetone) is present: D001 .
-
If toxic (based on characteristics): D000 (General Toxic).
-
Best Practice: Manage as Non-Regulated Chemical Waste if no specific codes apply, but dispose of via a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia). Do NOT drain dispose.
-
References
-
PubChem. Compound Summary: Isoindoline Derivatives.[1] National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Available at: [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3-dihydro-6-methoxy-1H-isoindol-5-ol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,3-dihydro-6-methoxy-1H-isoindol-5-ol. As the toxicological properties of this specific compound have not been fully investigated, it is imperative to treat it as a potentially hazardous substance and adhere to the highest standards of laboratory safety.[1] This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal considerations to ensure personnel safety and experimental integrity.
The Precautionary Principle: Hazard Assessment and Risk Mitigation
Given the absence of comprehensive toxicological data for this compound, our safety paradigm is built on the precautionary principle. We must assume the compound presents potential hazards based on structurally similar isoindoline and methoxy-indole derivatives. These analogs suggest potential risks including skin irritation, serious eye irritation, and respiratory tract irritation.[2]
Therefore, our primary directive is to prevent all direct contact and inhalation through a multi-layered approach, where PPE serves as the critical final barrier after engineering and administrative controls.
The Hierarchy of Controls in Practice:
-
Engineering Controls (Primary): All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne exposure.[3][4] A readily accessible safety shower and eye wash station are mandatory.[1][5]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. Clear signage and standard operating procedures (SOPs) must be in place.
-
Personal Protective Equipment (PPE): The last line of defense. The remainder of this guide focuses on the correct selection and use of PPE.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be tailored to the specific procedure being performed. Below are the minimum requirements for handling this compound in a research setting.
Eye and Face Protection
Ocular exposure presents a significant and immediate risk. The choice of protection depends on the potential for splashes, sprays, or airborne particles.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields are required for all work in the laboratory where the chemical is present.[6]
-
Required for Liquid Handling: When handling solutions, preparing dilutions, or performing any task with a splash potential, chemical splash goggles are mandatory.[6]
-
Required for High-Risk Tasks: For procedures involving larger volumes (>50 mL), transfers under pressure, or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7]
Hand Protection
Dermal contact is a primary route of potential exposure. Glove selection and use are critical control points.
-
Glove Material: Chemical-resistant gloves are required.[1] Nitrile gloves are a suitable initial choice for incidental contact. However, if using solvents, you must consult a manufacturer's chemical resistance guide to ensure compatibility.
-
Inspection Protocol: Gloves must be inspected for tears, punctures, or signs of degradation before each use.[1]
-
Double Gloving: For active handling, including weighing, dissolving, and transferring the compound, wearing two pairs of nitrile gloves is strongly recommended. This practice allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated chemical waste stream.[1]
Body Protection
Protective clothing shields the skin and personal clothing from contamination.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement and must be worn at all times in the laboratory.[6]
-
Chemical-Resistant Apron: When handling larger quantities of liquids or during spill cleanup, a chemical-resistant apron worn over the lab coat is necessary to provide an additional barrier against splashes.[7]
-
Full-Body Protection: For large-scale operations or significant spill response, disposable chemical-resistant coveralls should be considered.[1]
Respiratory Protection
The primary method for respiratory protection is the use of a chemical fume hood.[4]
-
Standard Operations: No respiratory protection is typically required when all handling of the compound is performed within a properly functioning chemical fume hood.
-
Emergency or High-Risk Scenarios: If there is a failure of engineering controls, a significant spill outside of a fume hood, or if airborne particles or aerosols are generated, NIOSH-approved respiratory protection is required. The specific type of respirator should be determined by an environmental health and safety professional based on a risk assessment.
PPE in Practice: Procedural Protocols
Trustworthiness in safety comes from self-validating, repeatable procedures. Follow these steps to ensure a safe workflow.
Pre-Operational Protocol: Donning and Inspection
-
Inspect Your Workspace: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eye wash station and safety shower are unobstructed.
-
Don Body Protection: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Don Eye Protection: Put on safety glasses or goggles.
-
Don Gloves: Wash and dry hands thoroughly. Inspect your first pair of gloves for any defects before putting them on. If double-gloving, repeat for the second pair. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.
Active Handling Protocol
-
Always keep the fume hood sash as low as possible while allowing for comfortable work.
-
Handle the compound at least 6 inches inside the fume hood from the plane of the sash.
-
If a glove becomes contaminated, change it immediately using the proper doffing technique and re-donning a fresh glove.
-
Use a plastic-backed absorbent liner on the work surface to contain any minor spills.
Post-Operational Protocol: Doffing and Disposal
The order of PPE removal is critical to prevent cross-contamination.
-
Decontaminate: Clean and decontaminate the work area within the fume hood. Securely seal all waste containers.
-
Remove Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated solid chemical waste container inside the fume hood.
-
Exit Fume Hood: Step away from the immediate work area.
-
Remove Apron/Gown: Remove your apron (if worn) and then your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Remove Eye/Face Protection: Remove the face shield (if worn), followed by goggles or safety glasses.
-
Remove Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or outside of a containment hood, contact your institution's emergency response team.
-
For a small, manageable spill inside a fume hood:
-
Ensure you are wearing the appropriate PPE: double gloves, goggles, face shield, and a lab coat/apron.[1]
-
Cover the spill with an absorbent material.
-
Carefully scoop the material into a designated chemical waste container.[1]
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eye wash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Data Summary & Visualization
Table 1: PPE Selection Matrix
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Goggles | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions (<50 mL) | Goggles | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Transferring Solutions (>50 mL) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Small Spill Cleanup (in Hood) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
Diagram 1: PPE Decision Workflow
This diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.
Caption: Decision workflow for selecting appropriate PPE based on task risk.
References
- INDOFINE Chemical Company, Inc. - Safety Data Sheet. (n.d.).
- Santa Cruz Biotechnology, Inc. (2016, February 16). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. PubChem.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- SLAC National Accelerator Laboratory. (2021, June 1). Personal Protective Equipment Requirements. Stanford University.
- Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
- Safe handling recommendations for occup
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Royal Society of Chemistry. (n.d.). Environmentally benign access to isoindolinones: synthesis, separation and resource recycling. Green Chemistry.
- Nadaroğlu, H., et al. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- MDPI. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- World Intellectual Property Organization. (2020, April 2). WO/2020/064002 ISOINDOLINE COMPOUND, PREPARATION METHOD, PHARMACEUTICAL COMPOSITION AND USE THEREOF.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | C9H9NO2 | CID 14005623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. corporate.dow.com [corporate.dow.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
